molecular formula C13H8IN3O2 B13973533 1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid

1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid

Cat. No.: B13973533
M. Wt: 365.13 g/mol
InChI Key: KOZPQUHSTAMLBW-UHFFFAOYSA-N
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Description

1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the iodo group and the carboxylic acid functionality in this compound makes it a valuable intermediate for various chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, resulting in anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid is unique due to the presence of the iodo group, which can enhance its reactivity in substitution reactions and its potential biological activities. The combination of the indazole core, pyridyl group, and carboxylic acid functionality makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C13H8IN3O2

Molecular Weight

365.13 g/mol

IUPAC Name

1-(4-iodopyridin-2-yl)indazole-3-carboxylic acid

InChI

InChI=1S/C13H8IN3O2/c14-8-5-6-15-11(7-8)17-10-4-2-1-3-9(10)12(16-17)13(18)19/h1-7H,(H,18,19)

InChI Key

KOZPQUHSTAMLBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2C3=NC=CC(=C3)I)C(=O)O

Origin of Product

United States

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